2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate
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Overview
Description
2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate is an organic compound that features a complex structure with both aromatic and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate typically involves multiple steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)aniline with phenyl chloroformate under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
What sets 2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}phenyl acetate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and trifluoromethyl groups enhances its stability and lipophilicity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C16H11ClF3NO3 |
---|---|
Molecular Weight |
357.71 g/mol |
IUPAC Name |
[2-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C16H11ClF3NO3/c1-9(22)24-14-5-3-2-4-11(14)15(23)21-13-8-10(16(18,19)20)6-7-12(13)17/h2-8H,1H3,(H,21,23) |
InChI Key |
PQEREYZYBNXQLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
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